7-((4-nitrobenzyl)oxy)-4-propyl-2H-chromen-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((4-nitrobenzyl)oxy)-4-propyl-2H-chromen-2-one typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of 4-propyl-2H-chromen-2-one.
Nitration: The 4-propyl-2H-chromen-2-one undergoes nitration to introduce the nitro group at the desired position.
Benzylation: The nitrated compound is then subjected to benzylation using 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate or sodium hydride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-((4-nitrobenzyl)oxy)-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding phenol derivative.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 7-((4-aminobenzyl)oxy)-4-propyl-2H-chromen-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 7-hydroxy-4-propyl-2H-chromen-2-one.
Scientific Research Applications
7-((4-nitrobenzyl)oxy)-4-propyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-((4-nitrobenzyl)oxy)-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chromen-2-one core structure can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-((4-nitrobenzyl)oxy)phenol: Similar structure with a phenol core instead of chromen-2-one.
7-((4-aminobenzyl)oxy)-4-propyl-2H-chromen-2-one: Reduced form of the compound with an amino group.
4-propyl-2H-chromen-2-one: Parent compound without the nitrobenzyl group.
Uniqueness
7-((4-nitrobenzyl)oxy)-4-propyl-2H-chromen-2-one is unique due to the combination of the chromen-2-one core with the 4-nitrobenzyl and propyl groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
7-[(4-nitrophenyl)methoxy]-4-propylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-2-3-14-10-19(21)25-18-11-16(8-9-17(14)18)24-12-13-4-6-15(7-5-13)20(22)23/h4-11H,2-3,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAXFJUWUAZFNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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